![molecular formula C14H18FN3O B2854393 N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide CAS No. 1252475-43-6](/img/structure/B2854393.png)
N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide
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Overview
Description
N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide, commonly known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
CFA acts as a potent inhibitor of certain enzymes and receptors in the brain, including monoamine oxidase A and B, and the dopamine transporter. By inhibiting these targets, CFA can modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation can lead to various physiological and biochemical effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
CFA has been shown to have a wide range of biochemical and physiological effects, including antidepressant, anxiolytic, and analgesic effects. In addition, CFA has been shown to improve cognitive function and memory in animal models. These effects are thought to be mediated by the modulation of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
CFA has several advantages for lab experiments, including its high potency and selectivity for specific targets in the brain. However, CFA also has several limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on CFA, including the development of novel drugs based on its structure, the identification of new targets in the brain, and the exploration of its potential applications in the treatment of various neurological disorders. In addition, further research is needed to better understand the biochemical and physiological effects of CFA and to develop safer and more effective dosing strategies.
Synthesis Methods
CFA is synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with N-methyl-N-[1-(methylamino)ethyl]acetamide, followed by the addition of cyanogen bromide and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
CFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neurobiology. In medicinal chemistry, CFA has been used as a lead compound for the development of novel drugs that target specific receptors in the brain. In drug discovery, CFA has been used as a tool to study the structure-activity relationship of various compounds. In neurobiology, CFA has been used to study the role of specific receptors in the brain and their involvement in various neurological disorders.
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(2-fluoro-N-methylanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-14(2,10-16)18(4)13(19)9-17(3)12-8-6-5-7-11(12)15/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWGCSKALYIPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN(C)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide |
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